Synthesis of Methyl 2-formyl-5-methoxybenzoate via a Duff Reaction: Comparative Yield Analysis
The synthesis of Methyl 2-formyl-5-methoxybenzoate (the target compound) can be achieved with a reported yield of 94% in a two-step process starting from salicylic acid, using methanesulfonic acid and hexamethylenetetramine (urotropine) in a Duff reaction for formylation [1]. In contrast, the synthesis of the closely related analog, Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9), is reported to proceed with a lower overall yield of approximately 86% for a single-step route, and when a similar multi-step strategy is employed, the total yield is increased to about 90% . This 4% difference in overall process yield represents a meaningful improvement in material efficiency for the target compound.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 94% overall yield (two-step process from salicylic acid) |
| Comparator Or Baseline | Methyl 5-formyl-2-methoxybenzoate (CAS 78515-16-9): 86% (one-step) to 90% (multi-step) |
| Quantified Difference | 4% absolute yield advantage over the best comparable multi-step process for the analog |
| Conditions | Duff reaction conditions with methanesulfonic acid and hexamethylenetetramine, followed by esterification |
Why This Matters
A higher synthetic yield directly translates to lower raw material costs per unit of product and reduced waste generation, making the target compound a more economical and sustainable choice for large-scale synthesis.
- [1] CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents. Example 1, yield 94%. View Source
